2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide
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Overview
Description
2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide is a benzopyran derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an imino group, a methyl group, and a carbothioamide group attached to the benzopyran core. Its chemical formula is C11H10N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide typically involves the reaction of 2H-1-benzopyran-3-carbothioamide with appropriate reagents under controlled conditions. One common method includes the use of 2H-1-benzopyran-3-carbonitrile as a starting material, which undergoes a series of reactions to introduce the imino and methyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction may produce amine derivatives.
Scientific Research Applications
2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide involves the inhibition of the mTOR-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK). This leads to the down-regulation of SLC7A11, inhibition of System Xc-, and reduction in cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species and induction of ferroptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-2H-1-benzopyran-3-carboxamide
- 2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran
- 2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile
Uniqueness
2-Imino-6-methyl-2H-1-benzopyran-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the mTOR-p70S6K signaling pathway and induce ferroptosis sets it apart from other similar compounds .
Properties
CAS No. |
919092-05-0 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-imino-6-methylchromene-3-carbothioamide |
InChI |
InChI=1S/C11H10N2OS/c1-6-2-3-9-7(4-6)5-8(11(13)15)10(12)14-9/h2-5,12H,1H3,(H2,13,15) |
InChI Key |
XRSQKRGIDXRXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N)C(=C2)C(=S)N |
Origin of Product |
United States |
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